7-(Trifluoromethoxy)naphthalen-2-amine
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Overview
Description
7-(Trifluoromethoxy)naphthalen-2-amine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethoxylation of naphthalene derivatives using trifluoromethoxylating reagents under specific conditions . The amination step can be achieved through various methods, including the use of amines and appropriate catalysts .
Industrial Production Methods
Industrial production of 7-(Trifluoromethoxy)naphthalen-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethoxy)naphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a wide range of functionalized naphthalene derivatives .
Scientific Research Applications
7-(Trifluoromethoxy)naphthalen-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethoxy)naphthalen-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s electronic properties, enhancing its binding affinity to certain receptors or enzymes. This can lead to various biological effects, such as inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)naphthalen-2-amine
- 2-(Trifluoromethoxy)phenylamine
- 6-(Trifluoromethoxy)benzothiazole
Uniqueness
7-(Trifluoromethoxy)naphthalen-2-amine is unique due to its specific substitution pattern on the naphthalene ring, which can result in distinct chemical and biological properties compared to other trifluoromethoxy-substituted compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1261883-36-6 |
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Molecular Formula |
C11H8F3NO |
Molecular Weight |
227.18 g/mol |
IUPAC Name |
7-(trifluoromethoxy)naphthalen-2-amine |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)16-10-4-2-7-1-3-9(15)5-8(7)6-10/h1-6H,15H2 |
InChI Key |
YOTFZXQUXRNTIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)OC(F)(F)F)N |
Origin of Product |
United States |
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